![molecular formula C17H14ClFN4OS2 B6130983 N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
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Overview
Description
The compound seems to be a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities . They have been reported to possess antifungal , herbicidal , and antiviral properties .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, a similar compound, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide, was synthesized from 4-chlorobenzoic acid in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Scientific Research Applications
Anticonvulsant Properties
The 1,3,4-thiadiazole scaffold has demonstrated promising anticonvulsant activity. Researchers have synthesized various derivatives of this compound, aiming to enhance efficacy while minimizing toxicity. These derivatives exhibit potent anticonvulsant effects, making them valuable candidates for managing epilepsy. The molecular structure of this compound contributes to its pharmacological activity, and modifications have led to compounds with improved safety profiles .
Antidiabetic Potential
Certain derivatives of the 1,3,4-thiadiazole scaffold possess antidiabetic properties. These compounds could play a role in managing blood glucose levels and mitigating diabetes-related complications. Further research is needed to explore their mechanisms of action and potential clinical applications .
Anti-Inflammatory Activity
The 1,3,4-thiadiazole derivatives exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antiviral Applications
Some derivatives have demonstrated antiviral activity. Researchers have explored their potential against viral infections, including but not limited to COVID-19. These compounds could be valuable in developing novel antiviral therapies .
Antimicrobial Effects
The 1,3,4-thiadiazole derivatives exhibit antimicrobial properties. They have shown activity against bacteria, fungi, and other pathogens. These compounds could contribute to the development of new antibiotics or antifungal agents .
Neuroprotective Potential
Certain derivatives have been investigated for their neuroprotective effects. These compounds may help prevent neuronal damage and improve outcomes in neurodegenerative diseases or brain injuries .
Antioxidant Properties
The 1,3,4-thiadiazole derivatives also possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may have implications in aging, cancer prevention, and other health conditions .
Other Potential Applications
While the above fields represent the primary areas of interest, it’s worth noting that this scaffold continues to be explored for additional activities. Researchers have investigated its potential as an antidepressant, antihypertensive, and anti-leishmanial agent .
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit antimicrobial and antifungal activities , suggesting that their targets might be enzymes or proteins essential for the survival of these microorganisms.
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in target organisms .
Biochemical Pathways
Based on the reported antimicrobial and antifungal activities of similar compounds , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and growth of these microorganisms.
Result of Action
Based on the reported antimicrobial and antifungal activities of similar compounds , it can be inferred that the compound might lead to the disruption of essential biological processes in target organisms, resulting in their death or growth inhibition.
properties
IUPAC Name |
1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS2/c18-12-3-1-11(2-4-12)9-25-10-15-22-23-17(26-15)21-16(24)20-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCJMVNPDMXOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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